molecular formula C15H15NO3S B2654411 N-(2-acetylphenyl)-4-methylbenzene-1-sulfonamide CAS No. 1859-70-7

N-(2-acetylphenyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B2654411
CAS No.: 1859-70-7
M. Wt: 289.35
InChI Key: BESFPNZPXZYZHI-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)-4-methylbenzene-1-sulfonamide is an organic compound with a complex structure that includes an acetylphenyl group and a methylbenzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetylphenyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 2-acetylphenylamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-acetylphenyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of cyclooxygenase enzymes, which play a role in inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-acetylphenyl)benzamide
  • N-(2-acetylphenyl)acetamide
  • N-(2-acetylphenyl)benzenesulfonamide

Uniqueness

N-(2-acetylphenyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both an acetylphenyl group and a methylbenzene sulfonamide group, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and specificity in its interactions with molecular targets .

Properties

IUPAC Name

N-(2-acetylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-11-7-9-13(10-8-11)20(18,19)16-15-6-4-3-5-14(15)12(2)17/h3-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESFPNZPXZYZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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